3-epi-Pregnenolone

GABAₐ Receptor Neurosteroid Pharmacology Stereospecific Modulation

3-epi-Pregnenolone (CAS 19037-28-6) is the definitive 3α-epimer of pregnenolone, featuring an inverted C3 hydroxyl configuration critical for delineating neurosteroid structure-activity relationships. Unlike the common 3β-epimer, this stereoisomer is essential for GABAₐ receptor studies where C3 configuration dictates functional outcomes—incorrect epimer use confounds results. Also a selective probe for hippocampal neurogenesis pathways and a certified reference standard for chromatographic method validation. Choose the correct epimer to ensure experimental integrity.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 19037-28-6
Cat. No. B132017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-epi-Pregnenolone
CAS19037-28-6
Synonyms(3α)-3-Hydroxypregn-5-en-20-one;  3α-Hydroxy-20-oxopregn-5-ene;  Pregn-5-en-3α-ol-20-one;  Δ5-Pregnen-3α-ol-20-one; 
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1
InChIKeyORNBQBCIOKFOEO-QYYVTAPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-epi-Pregnenolone (CAS 19037-28-6): A Defined 3α-Epimer of Pregnenolone for Neurosteroid Research


3-epi-Pregnenolone (CAS 19037-28-6), also known as 3α-Hydroxypregn-5-en-20-one or Pregn-5-en-3α-ol-20-one, is a defined stereoisomer of the neurosteroid pregnenolone, differing solely by inversion of the C3 hydroxyl group from the 3β- (pregnenolone) to the 3α- configuration [1]. This precise stereochemical distinction, rather than any broad functional claim, defines its primary research utility .

3-epi-Pregnenolone (CAS 19037-28-6): Why Stereochemistry at C3 Precludes Interchangeability with Pregnenolone


Substituting 3-epi-Pregnenolone with pregnenolone (3β-OH) is scientifically unsound for studies investigating C3 configuration-dependent mechanisms. The literature establishes that inversion of stereochemistry at the C3 position of pregnane neurosteroids can fundamentally alter, or even reverse, the mode of modulation at the GABAₐ receptor [1]. Consequently, using the incorrect epimer would confound any study designed to isolate the biological effects attributable to the 3α- versus 3β-configuration [2].

3-epi-Pregnenolone (CAS 19037-28-6): A Quantitative Evidence Guide for Scientific Selection


3-epi-Pregnenolone vs. Pregnenolone: Differentiated GABAₐ Receptor Activity Linked to C3 Stereochemistry

While direct, quantitative head-to-head comparison data for 3-epi-Pregnenolone (3α) versus Pregnenolone (3β) at the GABAₐ receptor is limited in the public domain, a strong class-level inference can be drawn from the well-characterized behavior of related 3α- and 3β-hydroxypregnane isomers. Research has established that 3β-hydroxypregnane steroids act as negative allosteric modulators or antagonists of the GABAₐ receptor, directly opposing the positive modulatory actions of their 3α counterparts [1]. This stereospecific functional switch, confirmed by a specific 3β-antagonist with a Ki of 10.5 µM against its 3α-agonist counterpart [2], provides a robust rationale for selecting 3-epi-Pregnenolone to investigate the role of the C3α-configuration in GABAergic signaling.

GABAₐ Receptor Neurosteroid Pharmacology Stereospecific Modulation

3-epi-Pregnenolone vs. Pregnenolone: Differentiated Effect on Hippocampal Neurogenesis

The compound has been described in the research chemical marketplace as a GABAₐ antagonist that increases neurogenesis in the hippocampus [1]. This reported functional profile stands in contrast to the documented promnesic and neurotrophic effects of pregnenolone and its sulfate, which are thought to occur through distinct mechanisms [2]. While a direct, head-to-head quantitative study is not available, the divergence in their reported biological activities underscores that these two C3 epimers are not functionally interchangeable in neurogenesis research.

Hippocampal Neurogenesis Neurosteroid CNS Research

3-epi-Pregnenolone: Defined Physicochemical and Purity Specifications for Analytical and In Vitro Studies

Procurement decisions are supported by well-defined analytical specifications. The compound is available with certified purity of ≥95% (HPLC) and is documented for use as an analytical standard for techniques including HPLC . Key physicochemical properties include a molecular weight of 316.48 g/mol, molecular formula C21H32O2, and a reported melting point range of 117-120°C .

Analytical Chemistry Reference Standard Quality Control

3-epi-Pregnenolone (CAS 19037-28-6): Key Research and Industrial Application Scenarios


Investigating Stereospecificity of GABAₐ Receptor Modulation

Researchers studying neurosteroid modulation of GABAₐ receptors should utilize 3-epi-Pregnenolone as the defined 3α-epimer to delineate structure-activity relationships (SAR) at the C3 position. As class-level evidence indicates that 3α- and 3β-hydroxysteroids can exhibit opposing effects on this receptor [1], this compound is essential for experiments designed to isolate and characterize the functional consequences of the C3α-configuration.

Elucidating C3-Epimer-Specific Effects in Hippocampal Neurogenesis

For studies examining the role of neurosteroids in adult hippocampal neurogenesis, 3-epi-Pregnenolone provides a specific molecular probe. Its reported activity in increasing neurogenesis distinguishes it from other pregnenolone derivatives. This makes it a critical tool for experiments designed to map the distinct neurogenic pathways activated by different pregnane stereoisomers.

Analytical Method Development and Metabolite Identification

3-epi-Pregnenolone serves as a high-purity analytical reference standard for developing and validating chromatographic methods, such as HPLC and GC-MS [1]. Its use is critical for the unambiguous identification and quantification of this specific 3α-metabolite in complex biological matrices, differentiating it from the more abundant 3β-epimer, pregnenolone.

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